molecular formula C9H8INO4S2 B8751570 Ethyl 4-cyano-3-iodo-5-(methylsulfonyl)thiophene-2-carboxylate

Ethyl 4-cyano-3-iodo-5-(methylsulfonyl)thiophene-2-carboxylate

Cat. No. B8751570
M. Wt: 385.2 g/mol
InChI Key: UOLOHOIGJZKRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyano-3-iodo-5-(methylsulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C9H8INO4S2 and its molecular weight is 385.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-cyano-3-iodo-5-(methylsulfonyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-cyano-3-iodo-5-(methylsulfonyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-cyano-3-iodo-5-(methylsulfonyl)thiophene-2-carboxylate

Molecular Formula

C9H8INO4S2

Molecular Weight

385.2 g/mol

IUPAC Name

ethyl 4-cyano-3-iodo-5-methylsulfonylthiophene-2-carboxylate

InChI

InChI=1S/C9H8INO4S2/c1-3-15-8(12)7-6(10)5(4-11)9(16-7)17(2,13)14/h3H2,1-2H3

InChI Key

UOLOHOIGJZKRBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)S(=O)(=O)C)C#N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4-cyano-3-iodo-5-(methylsulfanyl)thiophene-2-carboxylate (7.2 g, 20.4 mmol) was dissolved in DCM (200 mL) and THF (100 mL) and m-CPBA (9.14 g, 40.8 mmol) was added. The reaction mixture was stirred at rt overnight. Sodium sulfite (5.14 g, 40.8 mmol) was added, stirred for 10 minutes followed by addition of potassium carbonate (8.45, 61.2 mmol). The suspension was stirred at rt for 1 hour and filtered through celite, washed with DCM and the solvent was evaporated to afford ethyl 3-iodo-4-cyano-5-(methylsulfonyl)thiophene-2-carboxylate (6.80 g, 78%). LCMS: (FA) ES+ 386. 1H NMR (400 MHz, d1-chloroform) δ: 4.45 (q, 2H), 3.38 (s, 3H), 1.43 (t, 3H).
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step Two
Quantity
61.2 mmol
Type
reactant
Reaction Step Three
Quantity
9.14 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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